REACTION_CXSMILES
|
[CH2:1]([C:9]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:10]=1[C:11]([O:13]C)=[O:12])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>CO>[NH2:19][C:16]1[CH:17]=[CH:18][C:9]([CH2:1][CH2:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)=[C:10]([CH:15]=1)[C:11]([OH:13])=[O:12] |f:1.2|
|
Name
|
compound 77
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)C1=C(C(=O)OC)C=C(C=C1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The product was redissolved in water (1 L)
|
Type
|
WASH
|
Details
|
washed with diethyl ether (250 ml)
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C.
|
Type
|
CUSTOM
|
Details
|
to give a powder which
|
Type
|
CUSTOM
|
Details
|
was azeotroped with toluene (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |